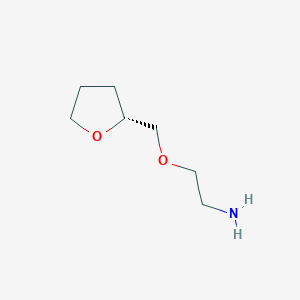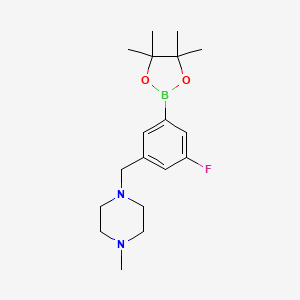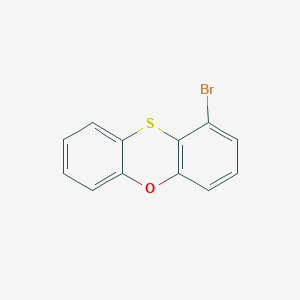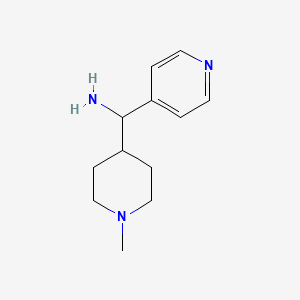
(1-Methylpiperidin-4-yl)(pyridin-4-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Methylpiperidin-4-yl)(pyridin-4-yl)methanamine is a chemical compound with the molecular formula C12H20N2. It is often used in research and development, particularly in the fields of pharmaceuticals and organic chemistry. The compound is known for its unique structure, which includes both a piperidine and a pyridine ring, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methylpiperidin-4-yl)(pyridin-4-yl)methanamine typically involves the reaction of 4-pyridinecarboxaldehyde with 1-methylpiperidine in the presence of a reducing agent. The reaction is usually carried out under an inert atmosphere, such as nitrogen, to prevent oxidation. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced purification techniques ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(1-Methylpiperidin-4-yl)(pyridin-4-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
(1-Methylpiperidin-4-yl)(pyridin-4-yl)methanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Methylpiperidin-4-yl)(pyridin-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
(1-Methylpiperidin-4-yl)methanamine: A simpler compound with only a piperidine ring.
4-(4-Methylpiperidin-1-yl)aniline: Contains an aniline group instead of a pyridine ring.
Uniqueness
(1-Methylpiperidin-4-yl)(pyridin-4-yl)methanamine is unique due to its dual-ring structure, which provides versatility in chemical reactions and potential applications. The presence of both piperidine and pyridine rings allows for a wide range of functionalization and derivatization, making it a valuable intermediate in various fields of research and industry.
Properties
Molecular Formula |
C12H19N3 |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
(1-methylpiperidin-4-yl)-pyridin-4-ylmethanamine |
InChI |
InChI=1S/C12H19N3/c1-15-8-4-11(5-9-15)12(13)10-2-6-14-7-3-10/h2-3,6-7,11-12H,4-5,8-9,13H2,1H3 |
InChI Key |
DCCCTVSEIRJGJS-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)C(C2=CC=NC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Lithium benzo[d]thiazol-2-yltriisopropoxyborate](/img/structure/B13352688.png)
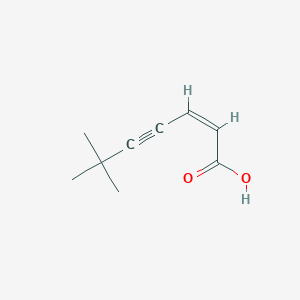
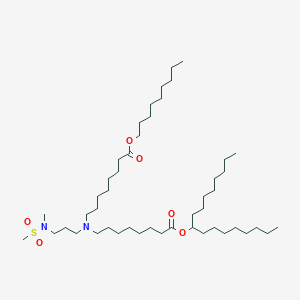
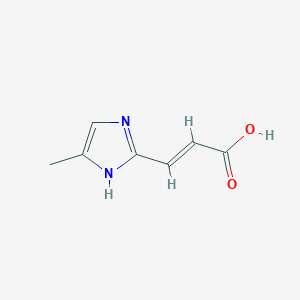
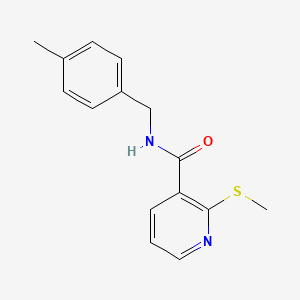
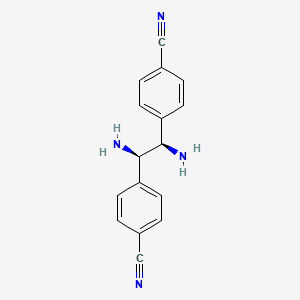
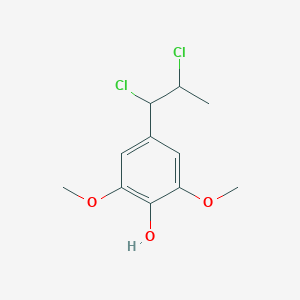
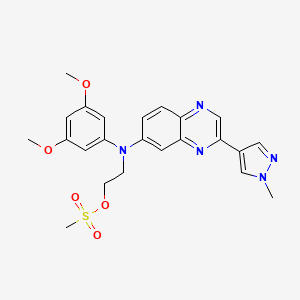

![3-O-ethyl 5-O-methyl 4-(2-chlorophenyl)-2-[2-[[(3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]amino]ethoxymethyl]-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B13352742.png)

